molecular formula C23H26N4O3S2 B2497353 ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 380342-95-0

ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2497353
CAS No.: 380342-95-0
M. Wt: 470.61
InChI Key: WQLUULQGBBQLJJ-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic compound featuring a tetrahydrobenzothiophene core linked to an ethyl carboxylate group at position 3 and a carbamothioylamino substituent at position 2. The latter moiety connects to a 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl group, introducing thiourea-like functionality. This compound is synthesized via multi-step reactions, starting with the preparation of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, followed by cyanoacetylation with 1-cyanoacetyl-3,5-dimethylpyrazole, and subsequent derivatization to introduce the carbamothioylamino group .

Properties

IUPAC Name

ethyl 2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-4-30-22(29)18-16-12-8-9-13-17(16)32-20(18)25-23(31)24-19-14(2)26(3)27(21(19)28)15-10-6-5-7-11-15/h5-7,10-11H,4,8-9,12-13H2,1-3H3,(H2,24,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLUULQGBBQLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antibacterial, antifungal, antimycobacterial, and antitumor activities, suggesting that the targets could be enzymes or proteins involved in these biological processes.

Mode of Action

It is known that the compound contains a pyrazolone moiety, which is often associated with a variety of biological activities. The pyrazolone moiety may interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the reported biological activities of similar compounds, it can be inferred that the compound may affect pathways related to bacterial growth, fungal proliferation, mycobacterial activity, and tumor progression.

Result of Action

Based on the reported biological activities of similar compounds, it can be inferred that the compound may inhibit the growth of bacteria, fungi, mycobacteria, and tumor cells.

Biological Activity

Ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, characterization, and biological properties, particularly focusing on its anticancer and antimicrobial activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. The synthetic routes often utilize starting materials such as 4-aminoantipyrine derivatives and other heterocycles to introduce the desired pyrazole and thiophene functionalities .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

  • Case Study 1 : A series of pyrazole derivatives were synthesized and evaluated against the MCF7 breast cancer cell line. Some compounds exhibited IC50 values comparable to Doxorubicin, indicating significant cytotoxicity. The most potent derivatives showed IC50 values ranging from 30.68 to 70.65 μM .
CompoundIC50 (μM)Reference
Compound A30.68
Compound B43.41
Doxorubicin71.8

Antimicrobial Activity

The antimicrobial properties of similar pyrazole compounds have also been investigated. For example:

  • Case Study 2 : Compounds derived from antipyrine exhibited significant activity against Mycobacterium smegmatis. One derivative demonstrated excellent antitubercular activity compared to standard drugs .

The biological activities of this compound are believed to stem from its ability to interact with specific cellular pathways:

  • Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Antimicrobial Action : It is hypothesized that the thiophene moiety enhances membrane permeability in bacterial cells, leading to cell death.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that combines elements of pyrazole and benzothiophene, which are known for their biological activities. The presence of the carbamothioyl group contributes to the compound's potential as a pharmacological agent.

Anticancer Activity

Research has indicated that compounds containing pyrazole derivatives exhibit significant anticancer properties. Ethyl 2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been synthesized and tested for its cytotoxic effects against various cancer cell lines.

Case Study:
A study demonstrated that the compound showed promising results against breast cancer cells (MCF7), with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Research has shown that similar thioester derivatives possess antibacterial and antifungal properties.

Data Table: Antimicrobial Activity

MicroorganismZone of Inhibition (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions including condensation and cyclization processes.

Experimental Procedure:

  • Preparation of Pyrazole Derivative: The starting material is reacted with appropriate reagents under controlled conditions to form the pyrazole moiety.
  • Formation of Benzothiophene: Subsequent cyclization leads to the formation of the benzothiophene structure.
  • Final Esterification: The final compound is obtained through esterification with ethyl chloroformate.

Future Research Directions

Further studies are warranted to explore:

  • Mechanistic Studies: Understanding the biochemical pathways affected by this compound could elucidate its therapeutic potential.
  • In Vivo Testing: Animal models should be employed to assess efficacy and safety profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The target compound shares core structural features with several analogues reported in the literature. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Synthetic Route Notable Features
Target Compound Tetrahydrobenzothiophene Ethyl carboxylate, carbamothioylamino-linked pyrazolyl Cyanoacetylation of amino precursor, followed by thiourea formation Thiourea group enhances hydrogen-bonding capacity; pyrazole introduces rigidity.
Ethyl 2-(2-cyano-acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzothiophene Ethyl carboxylate, cyanoacetamido Direct cyanoacetylation of amino precursor Lacks thiourea; cyano group may limit solubility.
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one Pyrimidinone-coumarin hybrid Coumarin, pyrimidinone, tetrazolyl-linked pyrazolyl Multi-component coupling involving tetrazole and coumarin Coumarin enhances fluorescence; tetrazole introduces metabolic stability.
2-{[(2-Methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Tetrahydrobenzothiophene Carboxamide, methylphenoxyacetyl Acylation of amino precursor with methylphenoxyacetyl chloride Carboxamide improves hydrophilicity; phenoxy group may influence receptor binding.

Crystallographic and Conformational Insights

While direct crystallographic data for the target compound are unavailable in the provided evidence, methodologies like SHELX and ORTEP are widely used to analyze similar structures. For example:

  • Ring Puckering: The tetrahydrobenzothiophene core may adopt non-planar conformations, as observed in six-membered rings using Cremer-Pople coordinates .
  • Hydrogen-Bonding Patterns : Graph set analysis could classify interactions involving the thiourea group, predicting dimeric or chain-like motifs common in thiocarbonyl-containing compounds.

Implications of Substituent Variations

  • Ethyl Carboxylate vs. Carboxamide : The ethyl ester in the target compound may confer higher lipophilicity compared to the carboxamide in , affecting membrane permeability.
  • Thiourea vs. Cyanoacetamido: The thiourea’s hydrogen-bonding capacity contrasts with the cyano group’s electron-withdrawing nature, altering reactivity and interaction with biological targets.

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